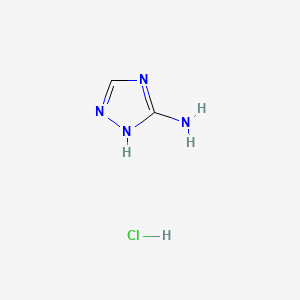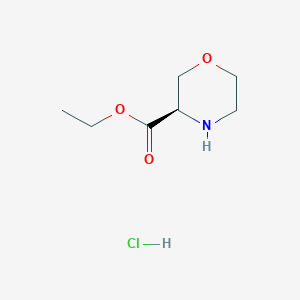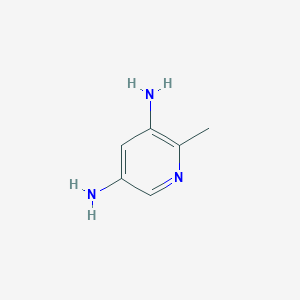
1H-1,2,4-Triazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazol-3-amine hydrochloride is a chemical compound consisting of a triazole ring system with an amino group attached to the carbon atom at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce N-alkylated triazoles .
Applications De Recherche Scientifique
1H-1,2,4-Triazol-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound serves as a raw material for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . The compound’s ability to form hydrogen bonds and engage in bipolar interactions allows it to interact with various biomolecular targets, enhancing its efficacy in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: This compound shares a similar triazole ring structure but differs in the position of the amino group.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: This derivative has a methyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Uniqueness
1H-1,2,4-Triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C2H5ClN4 |
|---|---|
Poids moléculaire |
120.54 g/mol |
Nom IUPAC |
1H-1,2,4-triazol-5-amine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-2-4-1-5-6-2;/h1H,(H3,3,4,5,6);1H |
Clé InChI |
NDMJUGGUJATEKY-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)



![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)



![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
